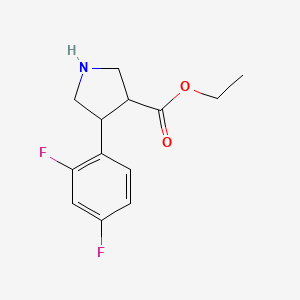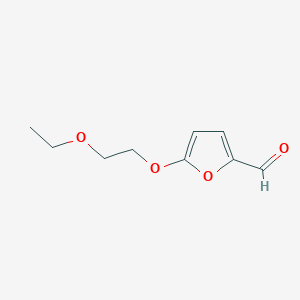
5-(2-Ethoxyethoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethoxyethoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by a furan ring substituted with an ethoxyethoxy group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethoxyethanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of catalysts and solvents can also be tailored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
5-(2-Ethoxyethoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Ethoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:
Furfural: A simpler aldehyde with a furan ring, used as a starting material for various chemical syntheses.
5-Hydroxymethylfurfural: A compound with a hydroxymethyl group on the furan ring, used in the production of biofuels and as a platform chemical.
Furan-2,5-dicarbaldehyde: A compound with two aldehyde groups on the furan ring, used in the synthesis of polymers and other advanced materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(2-ethoxyethoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H12O4/c1-2-11-5-6-12-9-4-3-8(7-10)13-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
YSSBDADCQMQDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
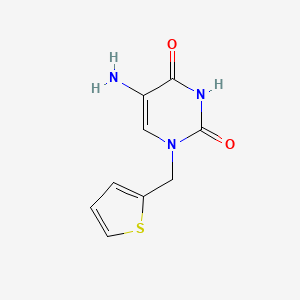
amino}propanoicacid](/img/structure/B13630936.png)
![(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
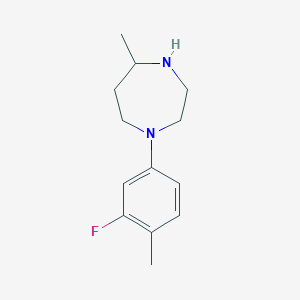
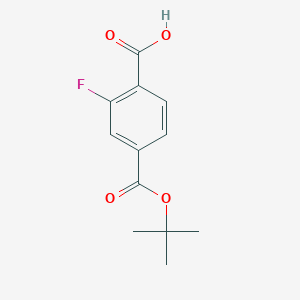
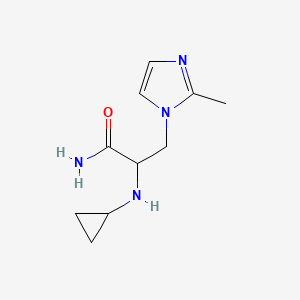
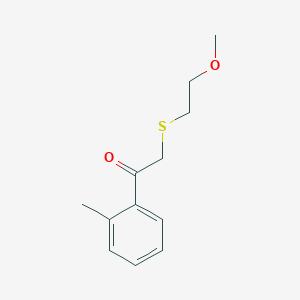
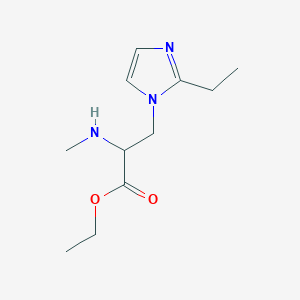
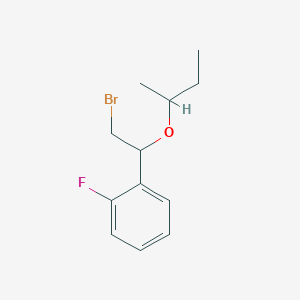
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

